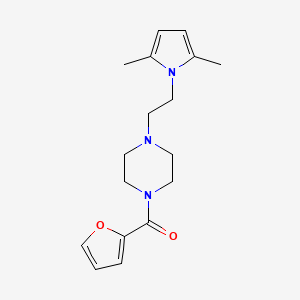
(4-(2-(2,5-dimethyl-1H-pyrrol-1-yl)ethyl)piperazin-1-yl)(furan-2-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-(2-(2,5-dimethyl-1H-pyrrol-1-yl)ethyl)piperazin-1-yl)(furan-2-yl)methanone is a useful research compound. Its molecular formula is C17H23N3O2 and its molecular weight is 301.39. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Characterization
Researchers have synthesized pyrrole chalcone derivatives, including compounds structurally similar to "(4-(2-(2,5-dimethyl-1H-pyrrol-1-yl)ethyl)piperazin-1-yl)(furan-2-yl)methanone," to study their electronic and structural characteristics. The synthesis involves aldol condensation reactions, indicating these compounds' potential in constructing complex organic molecules (Singh, Rawat, & Sahu, 2014).
Antimicrobial Applications
A study focusing on the synthesis of new pyridine derivatives, including similar piperazinyl methanones, showed variable and modest antimicrobial activity against several bacteria and fungi strains. This suggests potential applications of these compounds in developing new antimicrobial agents (Patel, Agravat, & Shaikh, 2011).
Corrosion Inhibition
Compounds with a similar structure have been studied for their effectiveness in preventing corrosion on mild steel in acidic mediums. These studies reveal that such organic compounds can serve as efficient corrosion inhibitors, which is crucial for protecting industrial machinery and infrastructure (Singaravelu & Bhadusha, 2022).
Antioxidant Properties
Research into the antioxidant activity of related pyrrolyl selenolopyridine derivatives has shown remarkable results compared to standard antioxidants like ascorbic acid. This demonstrates the potential of these compounds in mitigating oxidative stress, which is a key factor in aging and various diseases (Zaki, El‐dean, Mickey, Marzouk, & Ahmed, 2017).
Wirkmechanismus
Target of Action
The primary targets of the compound (4-(2-(2,5-dimethyl-1H-pyrrol-1-yl)ethyl)piperazin-1-yl)(furan-2-yl)methanone are the enzymes dihydrofolate reductase (DHFR) and enoyl-ACP reductase . These enzymes play crucial roles in bacterial metabolism and growth, making them attractive targets for antibacterial agents .
Mode of Action
This compound interacts with its targets through binding interactions at the active sites of DHFR and enoyl-ACP reductase . This interaction inhibits the activity of these enzymes, disrupting critical biochemical processes in bacteria .
Biochemical Pathways
The inhibition of DHFR and enoyl-ACP reductase by this compound affects several biochemical pathways. DHFR is involved in the folate pathway, which is essential for the synthesis of nucleotides. Enoyl-ACP reductase is a key enzyme in the fatty acid synthesis pathway, which is crucial for the production of bacterial cell membranes . The inhibition of these enzymes disrupts these pathways, leading to the cessation of bacterial growth .
Pharmacokinetics
The compound’s molecular properties suggest that it may have favorable adme characteristics .
Result of Action
The result of the action of this compound is the inhibition of bacterial growth. By inhibiting the activity of DHFR and enoyl-ACP reductase, the compound disrupts critical biochemical processes, leading to the cessation of bacterial growth . Some of the synthesized compounds also showed strong antibacterial and antitubercular properties .
Biochemische Analyse
Biochemical Properties
(4-(2-(2,5-dimethyl-1H-pyrrol-1-yl)ethyl)piperazin-1-yl)(furan-2-yl)methanone has been found to interact with enzymes such as enoyl ACP reductase and DHFR . These interactions suggest that the compound may play a role in the inhibition of these enzymes, potentially affecting various biochemical reactions .
Cellular Effects
In cellular studies, this compound has been shown to influence cell function. For instance, it has been found to increase monoclonal antibody production in Chinese hamster ovary cells . This suggests that the compound may have an impact on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves binding interactions with biomolecules and potential changes in gene expression . The compound’s ability to inhibit enzymes like enoyl ACP reductase and DHFR suggests that it may exert its effects at the molecular level .
Temporal Effects in Laboratory Settings
Its influence on monoclonal antibody production suggests that it may have long-term effects on cellular function .
Metabolic Pathways
Its interaction with enzymes like enoyl ACP reductase and DHFR suggests that it may be involved in certain metabolic pathways .
Transport and Distribution
Its influence on cellular processes suggests that it may interact with certain transporters or binding proteins .
Eigenschaften
IUPAC Name |
[4-[2-(2,5-dimethylpyrrol-1-yl)ethyl]piperazin-1-yl]-(furan-2-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O2/c1-14-5-6-15(2)20(14)12-9-18-7-10-19(11-8-18)17(21)16-4-3-13-22-16/h3-6,13H,7-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNEMUPNVNKZZNP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(N1CCN2CCN(CC2)C(=O)C3=CC=CO3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
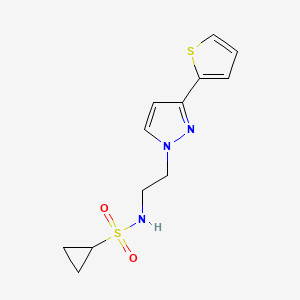

![2-[[6-(3,4-Dimethylanilino)-1-methylpyrazolo[3,4-d]pyrimidin-4-yl]amino]ethanol](/img/structure/B2616572.png)
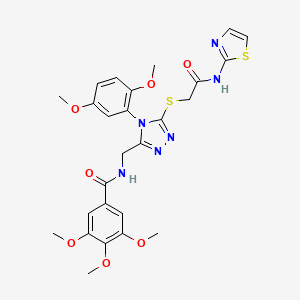
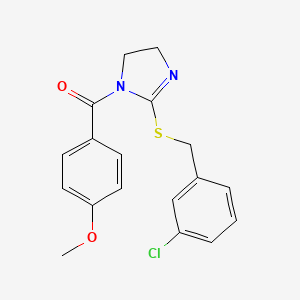
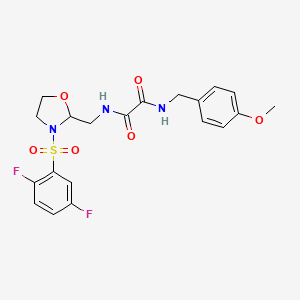
![Spiro[indoline-3,3'-pyrrolidine]](/img/structure/B2616578.png)
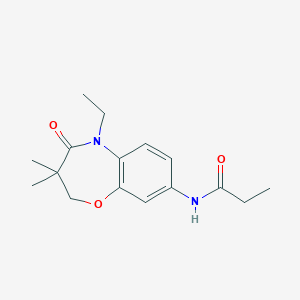
![3-(2-(benzyloxy)benzyl)-5-methylbenzo[d]oxazol-2(3H)-one](/img/structure/B2616583.png)
![(E)-N-[(3-Cyanophenyl)methyl]-4-(dimethylamino)-N-[2-(dimethylamino)ethyl]but-2-enamide](/img/structure/B2616584.png)


![3-allyl-5,6-dimethyl-2-((2-oxo-2-(thiophen-2-yl)ethyl)thio)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2616589.png)

